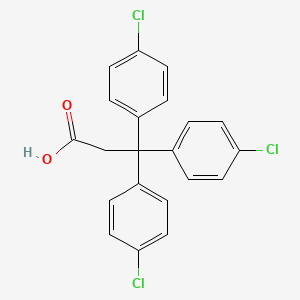

3,3,3-Tris(4-chlorophenyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-tris(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIVWYJOCNGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176065 | |

| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-06-1 | |

| Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Tris(4-chlorophenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-tris(p-chlorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3SB44ZHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Tris(4-chlorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible synthetic pathways for 3,3,3-tris(4-chlorophenyl)propionic acid, a molecule of interest for its potential biological activities. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a triaryl-substituted carboxylic acid. While specific literature on its synthesis is scarce, its structural similarity to other known compounds, such as the environmental contaminant tris(4-chlorophenyl)methane (TCPM) and its derivatives, allows for the rational design of effective synthetic strategies. This guide outlines two primary pathways: the condensation of tris(4-chlorophenyl)methanol with malonic acid and the carboxylation of a tris(4-chlorophenyl)methyl Grignard reagent.

Pathway 1: Condensation of Tris(4-chlorophenyl)methanol with Malonic Acid

This pathway is analogous to the known synthesis of 3,3,3-triphenylpropionic acid from triphenylmethanol and malonic acid. The synthesis is a two-step process starting from the preparation of the key intermediate, tris(4-chlorophenyl)methanol.

Step 1: Synthesis of Tris(4-chlorophenyl)methanol

Tris(4-chlorophenyl)methanol can be efficiently synthesized via a double Grignard addition of a 4-chlorophenyl Grignard reagent to an ester of 4-chlorobenzoic acid, such as methyl 4-chlorobenzoate.

Experimental Protocol:

-

Preparation of 4-chlorophenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (2.2 equivalents) are placed. A small crystal of iodine is added, and the flask is gently warmed. A solution of 4-bromochlorobenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Addition to Methyl 4-chlorobenzoate: The solution of 4-chlorophenylmagnesium bromide is cooled to 0 °C. A solution of methyl 4-chlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tris(4-chlorophenyl)methanol.

| Reactant | Molar Ratio |

| Methyl 4-chlorobenzoate | 1.0 |

| 4-Bromochlorobenzene | 2.0 |

| Magnesium | 2.2 |

Table 1: Molar Ratios for the Synthesis of Tris(4-chlorophenyl)methanol.

Step 2: Synthesis of this compound

This step involves the condensation of tris(4-chlorophenyl)methanol with malonic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, tris(4-chlorophenyl)methanol (1.0 equivalent) and malonic acid (2.0 equivalents) are mixed.

-

Reaction Conditions: The mixture is heated to 170 °C and maintained at this temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is dissolved in diethyl ether and washed with water to remove excess malonic acid. The organic layer is then extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

| Reactant | Molar Ratio | Temperature | Time |

| Tris(4-chlorophenyl)methanol | 1.0 | 170 °C | 3 h |

| Malonic acid | 2.0 |

Table 2: Reaction Conditions for the Synthesis of this compound from Tris(4-chlorophenyl)methanol.

Pathway 2: Carboxylation of Tris(4-chlorophenyl)methyl Grignard Reagent

This alternative pathway involves the preparation of a Grignard reagent from tris(4-chlorophenyl)methyl halide, followed by its reaction with carbon dioxide.

Step 1: Synthesis of Tris(4-chlorophenyl)methyl Chloride

The synthesis of the key intermediate, tris(4-chlorophenyl)methyl chloride, can be adapted from the synthesis of triphenylchloromethane.

Experimental Protocol:

-

Reaction Setup: In a moisture-free apparatus, a solution of chlorobenzene (excess) and carbon tetrachloride (1.0 equivalent) is prepared. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (catalytic amount), is added portion-wise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by gas chromatography (GC) or TLC.

-

Work-up and Purification: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous calcium chloride, the excess chlorobenzene is removed by distillation under reduced pressure. The resulting crude tris(4-chlorophenyl)methyl chloride can be purified by recrystallization from a suitable solvent like hexane.

| Reactant | Molar Ratio |

| Carbon Tetrachloride | 1.0 |

| Chlorobenzene | Excess |

| Aluminum Chloride | Catalytic |

Table 3: Reactants for the Synthesis of Tris(4-chlorophenyl)methyl Chloride.

Step 2: Synthesis of this compound

This step involves the formation of a Grignard reagent followed by carboxylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of tris(4-chlorophenyl)methyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

-

Carboxylation: The Grignard solution is added slowly to a flask containing an excess of freshly crushed dry ice (solid CO₂) covered with anhydrous THF at -78 °C. The mixture is stirred and allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization to afford this compound.

| Reactant | Molar Ratio |

| Tris(4-chlorophenyl)methyl chloride | 1.0 |

| Magnesium | 1.2 |

| Carbon Dioxide | Excess |

Table 4: Molar Ratios for the Grignard and Carboxylation Steps.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target compound.

Conclusion

This technical guide has detailed two robust and plausible synthetic pathways for this compound. Both routes utilize well-established organic chemistry reactions and readily available starting materials. The choice of pathway may depend on the specific resources and expertise available in the laboratory. The provided experimental protocols and diagrams are intended to serve as a comprehensive resource for researchers undertaking the synthesis of this and structurally related molecules. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide on the Physicochemical Properties of 3,3,3-Tris(4-chlorophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a synthetic organic compound that has garnered interest in the scientific community for its potential biological activities. Notably, it has been identified as a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH, a key virulence factor in the pathogenic bacteria Yersinia pestis, the causative agent of plague.[1] This inhibitory action suggests its potential as a lead compound for the development of novel antimicrobial agents. A thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the available experimental and predicted physicochemical data for this compound. It is important to note that while experimental data is preferred for its accuracy, predicted values, generated through computational models, are valuable in the absence of experimentally determined data and for guiding further research.

| Property | Value | Data Type | Source |

| Molecular Formula | C₂₁H₁₅Cl₃O₂ | Experimental | [1] |

| Molecular Weight | 405.70 g/mol | Calculated | [1] |

| Melting Point | 190-193 °C | Experimental | [1] |

| Boiling Point | 505.8 °C at 760 mmHg | Predicted | |

| Aqueous Solubility | Predicted LogS: -6.34 | Predicted | |

| pKa | Predicted: 3.85 | Predicted | |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 6.25 | Predicted | |

| SMILES | OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3 | [1] | |

| CAS Number | 2168-06-1 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for identification and purity assessment.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached. This slow heating rate is crucial for accurate determination.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

-

Equilibration: The container is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.

-

Quantification: A sample of the clear, saturated aqueous solution is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound. For an acidic compound like this compound, it indicates the pH at which the compound is 50% ionized and 50% non-ionized.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is plotted to generate a titration curve.

-

pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the water phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental determination of the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The compilation of both experimental and predicted data offers a comprehensive profile of this compound, which is essential for its further investigation and potential development as a therapeutic agent. The detailed experimental protocols serve as a practical resource for researchers aiming to verify or expand upon the existing data. As research into this molecule progresses, a more complete and experimentally validated dataset will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide on 3,3,3-Tris(4-chlorophenyl)propionic acid (CAS Number: 2168-06-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,3,3-Tris(4-chlorophenyl)propionic acid, a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH. This document consolidates available data on its physicochemical characteristics, synthesis, and its interaction with the YopH signaling pathway, offering valuable insights for researchers in microbiology, infectious diseases, and drug discovery.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key identifying and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2168-06-1[2][3] |

| IUPAC Name | 3,3,3-Tris(4-chlorophenyl)propanoic acid |

| Molecular Formula | C₂₁H₁₅Cl₃O₂[2][4] |

| Molecular Weight | 405.70 g/mol [2][3] |

| SMILES String | OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3[3] |

| InChI Key | LHIVWYJOCNGZRI-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 190-193 °C[3] |

| Appearance | White powder[1] |

| Purity | ≥97%[2] |

Biological Activity: Inhibition of Yersinia YopH

This compound has been identified as a potent inhibitor of YopH, a key virulence factor of the pathogenic bacteria Yersinia.[3][5] YopH is a highly active protein-tyrosine phosphatase that is injected into host cells, where it dephosphorylates multiple host proteins involved in signal transduction, thereby disrupting the host immune response. The inhibitory action of this compound is believed to occur at the phosphotyrosine-binding pocket of YopH.

The YopH Signaling Pathway

YopH exerts its pathogenic effects by targeting and dephosphorylating key components of host cell signaling pathways, particularly in immune cells like neutrophils and macrophages. This disruption of signaling cascades leads to the suppression of phagocytosis, cytokine production, and the overall immune response. The diagram below illustrates the key signaling pathways targeted by YopH.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for assaying its inhibitory activity against YopH.

Synthesis of this compound

The following protocol is adapted from the synthesis of the analogous compound, 3,3,3-triphenylpropionic acid.[6]

Reaction Scheme:

Materials:

-

Tris(4-chlorophenyl)methanol

-

Malonic acid

-

Thionyl chloride

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1 molar equivalent of Tris(4-chlorophenyl)methanol with 2 molar equivalents of malonic acid.

-

Heating: Heat the mixture to 170°C under reflux for 3 hours. The reaction mixture will become a molten slurry.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Add anhydrous diethyl ether and stir to dissolve the product. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

YopH Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against YopH using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[7][8][9][10][11]

Materials:

-

Recombinant YopH enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

p-Nitrophenyl phosphate (pNPP) solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Stop solution (e.g., 1 M NaOH)

Procedure:

-

Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a working solution of pNPP in the assay buffer.

-

Assay Setup: To the wells of a 96-well microplate, add the following in order:

-

Assay buffer

-

Inhibitor solution at various concentrations (or vehicle control)

-

YopH enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow:

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a safe and appropriate laboratory environment by trained personnel.

References

- 1. This compound [jinonpharma.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,3,3-三对氯苯丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,3-BIS(4-CHLOROPHENYL)PROPIONIC ACID [drugfuture.com]

- 5. This compound | 2168-06-1 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. neb.com [neb.com]

- 8. benchchem.com [benchchem.com]

- 9. Investigation of Catalytic Loop Structure, Dynamics and Function Relationship of Yersinia Protein Tyrosine Phosphatase by Temperature-Jump Relaxation Spectroscopy and X-ray Structural Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of 3,3,3-Tris(4-chlorophenyl)propionic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental data for this compound.

Molecular Structure and Identification

This compound is a halogenated aromatic carboxylic acid. Its structure is characterized by a central quaternary carbon atom bonded to three 4-chlorophenyl groups and an ethyl acid moiety.

The molecular connectivity can be unambiguously represented by various chemical identifiers. The IUPAC name for this compound is 3,3,3-Tris(4-chlorophenyl)propanoic acid.[1] The structure consists of a propionic acid backbone where the C3 carbon is substituted with three separate 4-chlorophenyl rings.

Molecular Visualization:

Caption: 2D molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in research settings.

| Property | Value | Reference |

| CAS Number | 2168-06-1 | |

| Molecular Formula | C₂₁H₁₅Cl₃O₂ | [1][2] |

| Molecular Weight | 405.70 g/mol | [2] |

| Melting Point | 190-193 °C | [3] |

| Appearance | White powder | [4] |

| Purity | ≥97% | |

| SMILES String | OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3 | |

| InChI Key | LHIVWYJOCNGZRI-UHFFFAOYSA-N |

Experimental Protocols

Logical Workflow for a Potential Synthesis:

Caption: A generalized workflow for the synthesis of the target compound.

General Handling and Safety Protocol:

Based on the available safety data, this compound should be handled with appropriate precautions.[6]

-

Hazard Identification : The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including gloves, eye shields, and a dust mask (type N95 or equivalent).

-

Handling : Use only in a well-ventilated area or outdoors.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage : Store in a well-ventilated place with the container tightly closed.[6] It should be stored locked up in a dry, room-temperature environment.[2][6]

-

Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Applications in Research

This compound has been identified as a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP) YopH.[2] This makes it a valuable tool compound for studying bacterial pathogenesis and for the potential development of novel antibacterial agents targeting virulence factors. Its complex, sterically hindered structure may be key to its inhibitory activity.

References

- 1. 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID [drugfuture.com]

- 2. This compound CAS#: 2168-06-1 [amp.chemicalbook.com]

- 3. This compound | 2168-06-1 [chemicalbook.com]

- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: The Mechanism of Action of 3,3,3-Tris(4-chlorophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Tris(4-chlorophenyl)propionic acid is a potent and specific inhibitor of the Yersinia pestis protein-tyrosine phosphatase (PTP) YopH. This enzyme is a critical virulence factor for the bacterium, playing a key role in the pathogenesis of plague by disrupting host immune responses. The primary mechanism of action of this compound involves the direct inhibition of YopH's catalytic activity, which in turn prevents the dephosphorylation of key host cell proteins involved in phagocytosis and lymphocyte activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of YopH Phosphatase

The central mechanism of action of this compound is its potent and targeted inhibition of the Yersinia protein-tyrosine phosphatase (PTP), YopH.[1] YopH is a key virulence factor secreted by pathogenic Yersinia species, including Yersinia pestis, the causative agent of plague. By injecting YopH into host immune cells, the bacteria can effectively evade the host's defense mechanisms.

Downstream Signaling Consequences of YopH Inhibition

The inhibition of YopH by this compound leads to the preservation of the phosphorylated state of several key host proteins, thereby interfering with the pathogenic effects of Yersinia. The two major downstream consequences are the restoration of focal adhesion integrity and the normalization of lymphocyte signaling.

Prevention of Focal Adhesion Disruption

YopH actively dephosphorylates host cell proteins such as Focal Adhesion Kinase (FAK) and p130Cas. This dephosphorylation leads to the disassembly of focal adhesions, which are crucial for cell adhesion and migration, and is a primary mechanism by which Yersinia inhibits phagocytosis by macrophages. By inhibiting YopH, this compound prevents the dephosphorylation of FAK and p130Cas, thus maintaining the integrity of focal adhesions and allowing for a normal phagocytic response to the bacteria.

Restoration of T-Cell and B-Cell Activation

YopH also plays a crucial role in suppressing the adaptive immune response by dephosphorylating key components of the T-cell and B-cell receptor signaling pathways. This leads to the inhibition of cytokine production and the inability of lymphocytes to mount an effective response against the infection. By blocking YopH activity, this compound allows for the normal phosphorylation cascade to occur upon antigen presentation, leading to the activation of T-cells and B-cells.

Experimental Protocols

The following section details a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds like this compound against YopH.

In Vitro YopH Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring the activity of phosphatases and their inhibitors.

Objective: To determine the in vitro inhibitory effect of this compound on the catalytic activity of recombinant YopH.

Materials:

-

Recombinant YopH enzyme

-

This compound

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Enzyme Preparation: Dilute the recombinant YopH enzyme to the desired working concentration in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted YopH enzyme to each well (except for the blank controls).

-

Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) for the uninhibited enzyme activity.

-

For blank controls, add assay buffer instead of the enzyme.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add a fixed volume of the pNPP substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 30 minutes). The reaction time should be within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well. The alkaline stop solution will also induce the development of the yellow color of the p-nitrophenol product.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank controls from the absorbance of the experimental wells.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

References

Unveiling the Biological Activity of 3,3,3-Tris(4-chlorophenyl)propionic Acid: An Inhibitor of a Key Bacterial Virulence Factor

For Immediate Release

[City, State] – December 26, 2025 – Researchers and drug development professionals now have access to a concise technical overview of the biological activity of 3,3,3-Tris(4-chlorophenyl)propionic acid. This compound has been identified as a potent inhibitor of Yersinia protein-tyrosine phosphatase (YopH), a critical virulence factor for the bacteria responsible for plague and other serious infections.[1] This guide provides a summary of the available information, outlines general experimental approaches, and discusses the potential therapeutic implications of targeting YopH.

Core Biological Activity: Inhibition of YopH Phosphatase

The primary biological activity of this compound identified in the public domain is its potent inhibition of the Yersinia protein-tyrosine phosphatase (PTP) YopH.[1] YopH is a key pathogenic factor secreted by Yersinia species, including Yersinia pestis, the causative agent of plague. By dephosphorylating host cell proteins, YopH disrupts critical signaling pathways, leading to the suppression of the host's immune response and facilitating bacterial proliferation. The inhibition of YopH is therefore a promising strategy for the development of novel anti-virulence therapies.

While this compound is cited as a potent inhibitor of YopH, specific quantitative data, such as its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki), are not available in the reviewed public literature. Such data is crucial for understanding the potency and therapeutic potential of an inhibitor.

Putative Mechanism of Action and Signaling Pathway Interruption

The likely mechanism of action of this compound is the direct inhibition of the catalytic activity of YopH. This would prevent the dephosphorylation of key host proteins involved in immune signaling. The specific binding mode and inhibitory mechanism for this particular compound have not been detailed in available resources. However, the general mechanism of YopH inhibition involves molecules that can interact with the enzyme's active site, preventing substrate binding and/or catalysis.

The inhibition of YopH by a compound like this compound would be expected to restore the normal phosphorylation status of host cell proteins, thereby counteracting the immunosuppressive effects of the bacteria. This would likely impact signaling pathways that are crucial for immune cell activation, such as T-cell receptor signaling and phagocytosis.

Experimental Protocols: A General Framework

Detailed experimental protocols for the evaluation of this compound as a YopH inhibitor are not publicly available. However, a general workflow for such an investigation can be outlined based on standard biochemical and microbiological assays.

General YopH Inhibition Assay Protocol

A common method to assess the inhibitory activity against YopH is a microplate-based enzymatic assay. This typically involves:

-

Reagents and Materials:

-

Recombinant YopH enzyme

-

A suitable substrate, such as p-nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., Tris-HCl or MES buffer at an appropriate pH)

-

This compound (dissolved in a suitable solvent like DMSO)

-

A microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

A solution of recombinant YopH is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate (pNPP).

-

The rate of p-nitrophenol production, which is yellow and absorbs light at 405 nm, is monitored over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Synthesis of this compound

A specific, detailed synthesis protocol for this compound was not found in the public domain. However, the synthesis of structurally related trisubstituted propionic acids often involves the reaction of a suitable carbanion with a triarylmethyl halide or a related electrophile, followed by hydrolysis.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of the Yersinia virulence factor YopH. This positions it as a compound of interest for the development of novel anti-infective agents that function by disarming the pathogen rather than killing it directly, a strategy that may reduce the selective pressure for antibiotic resistance.

To fully realize the therapeutic potential of this compound, further research is critically needed. Key areas for future investigation include:

-

Quantitative Characterization: Determination of the IC50 and Ki values of this compound against YopH.

-

Mechanism of Action Studies: Elucidation of the specific binding mode and inhibitory mechanism.

-

In Vitro and In Vivo Efficacy: Evaluation of the compound's ability to protect host cells from Yersinia infection in cell-based assays and animal models.

-

Selectivity Profiling: Assessment of the compound's inhibitory activity against a panel of human PTPs to determine its selectivity.

-

Pharmacokinetic and Toxicological Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

The development of potent and selective YopH inhibitors like this compound represents a promising avenue for combating infections caused by pathogenic Yersinia species. Further detailed investigation is warranted to fully characterize its biological activity and assess its potential as a therapeutic agent.

References

3,3,3-Tris(4-chlorophenyl)propionic Acid: A Technical Review of its Role as a YopH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3,3,3-Tris(4-chlorophenyl)propionic acid, with a primary focus on its role as an inhibitor of the Yersinia pestis virulence factor, YopH. This document collates physicochemical data, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathways to support further research and development in this area.

Core Compound Properties

This compound is a halogenated aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2168-06-1 | [1][2] |

| Molecular Formula | C₂₁H₁₅Cl₃O₂ | [2] |

| Molecular Weight | 405.70 g/mol | [1][2] |

| Melting Point | 190-193 °C | [1] |

| Linear Formula | (ClC₆H₄)₃CCH₂CO₂H | [1] |

| InChI Key | LHIVWYJOCNGZRI-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3 | [1] |

| Purity | ≥97% (Commercially available) | [1][2] |

Table 2: Safety and Handling Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [3] |

| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves. | [1] |

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is the potent inhibition of YopH, a protein-tyrosine phosphatase (PTP).[1][4] YopH is a critical virulence factor secreted by pathogenic Yersinia species, including Y. pestis (the causative agent of plague), into host immune cells via a type III secretion system.

Once inside the host cell cytoplasm, YopH dephosphorylates key proteins involved in focal adhesion complexes and phagocytosis, such as Focal Adhesion Kinase (FAK), p130Cas, and Fyb. This action disrupts the host's actin cytoskeleton, paralyzes the immune cell's ability to engulf the bacteria, and blocks downstream inflammatory signaling, allowing the pathogen to proliferate unchecked.[5][6]

This compound is proposed to exert its inhibitory effect by targeting the phosphotyrosine-binding pocket of the YopH enzyme, thereby preventing it from binding to and dephosphorylating its native substrates.[4]

Table 3: Biological Activity of this compound

| Target | Activity | Quantitative Data (IC₅₀) | Reference(s) |

| Yersinia protein-tyrosine phosphatase (YopH) | Potent Inhibitor | Not reported in the reviewed scientific literature. | [1][4] |

Note: While multiple chemical suppliers cite Liang F, et al., 2003 as evidence for potent inhibition, the primary focus of that publication is Aurintricarboxylic Acid, and the specific IC₅₀ value for this compound is not provided therein.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of Yersinia virulence through the YopH effector protein and the proposed site of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and biological evaluation of this compound are not extensively detailed in the peer-reviewed literature. The following sections provide representative methodologies based on standard practices for analogous compounds and assays.

Synthesis Protocol (Hypothetical)

A specific, validated synthesis protocol for this compound is not available in the searched literature. However, a plausible route could be analogous to the synthesis of similar triphenylacetic acid derivatives. One potential method involves the reaction of a tris(4-chlorophenyl)methyl precursor with a two-carbon synthon. ChemicalBook lists cyanoacetic acid as a potential raw material, suggesting a possible Knoevenagel-type condensation followed by hydrolysis and decarboxylation, though this remains speculative without a detailed procedure.[7]

Analytical Protocol: Reverse-Phase HPLC (Adapted)

A dedicated HPLC method for this specific compound is not published. However, based on methods for structurally similar aromatic carboxylic acids, a reverse-phase HPLC method can be proposed for purity analysis and quantification.[8]

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water containing an acidic modifier.

-

Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible organic solvent (e.g., acetonitrile).

Biological Assay: In Vitro YopH Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of compounds against YopH, adapted from published assays for other YopH inhibitors.[9][10]

-

Reagents and Materials:

-

Recombinant purified YopH enzyme.

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, containing 1 mM DTT, 1 mM EDTA, and NaCl to an ionic strength of 0.15 M.

-

Substrate: p-Nitrophenyl phosphate (pNPP). Prepare a stock solution in the assay buffer.

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Assay Procedure:

-

Add 180 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of various concentrations of the test compound (diluted from the DMSO stock) to the appropriate wells. For control wells, add 10 µL of DMSO.

-

Add 10 µL of the recombinant YopH enzyme solution to all wells.

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the pNPP substrate to each well.

-

Immediately measure the rate of pNPP hydrolysis by monitoring the increase in absorbance at 405 nm (the wavelength of the product, p-nitrophenol) over time at 37 °C.

-

Calculate the reaction rates from the linear portion of the absorbance vs. time curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro YopH inhibition assay.

Conclusion and Future Directions

This compound is identified in chemical literature and supplier databases as a potent inhibitor of the Yersinia pestis virulence factor YopH. Its mechanism of action is understood to involve the disruption of YopH's catalytic activity, which is essential for the bacteria to evade the host immune system. However, a thorough review of the peer-reviewed scientific literature reveals a notable absence of primary research data on this specific compound. Key information, including its IC₅₀ value against YopH and validated protocols for its synthesis and analysis, remains to be published.

For drug development professionals and researchers, this presents both a challenge and an opportunity. The compound serves as an intriguing starting point for the development of novel anti-plague agents. Future work should focus on:

-

Definitive Synthesis: Developing and publishing a robust, scalable synthesis protocol.

-

Quantitative Biological Evaluation: Systematically determining the IC₅₀ and kinetic parameters of YopH inhibition.

-

Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of human protein-tyrosine phosphatases to determine its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify more potent and selective inhibitors based on this chemical scaffold.

Validating the inhibitory potential of this compound and exploring its derivatives could pave the way for a new class of therapeutics targeting bacterial virulence, a strategy that may be less prone to the development of resistance than traditional antibiotics.

References

- 1. 3,3,3-三对氯苯丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. VFDB - anti-virulence compound this compound [mgc.ac.cn]

- 4. oncotarget.com [oncotarget.com]

- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2168-06-1 [amp.chemicalbook.com]

- 7. Separation of 3,3-Bis(p-chlorophenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. d-nb.info [d-nb.info]

- 9. Exploring Oxidovanadium(IV) Complexes as YopH Inhibitors: Mechanism of Action and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3,3-Tris(4-chlorophenyl)propionic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3,3,3-Tris(4-chlorophenyl)propionic acid, a compound of interest for its potent biological activity. While the initial synthesis and early history of the compound remain areas of ongoing investigation, its significance in modern research stems from its identification as a powerful inhibitor of the Yersinia pestis protein-tyrosine phosphatase (PTP) YopH. This document details the available information on its discovery as a YopH inhibitor, its physicochemical properties, and a plausible synthetic route.

Introduction

This compound is a triply chlorinated aromatic carboxylic acid. Its molecular structure, featuring three 4-chlorophenyl groups attached to a central carbon atom, gives it distinct chemical properties that have led to its investigation as a bioactive molecule. The primary focus of contemporary research on this compound is its role as a potent inhibitor of YopH, a key virulence factor in Yersinia pestis, the causative agent of plague.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2168-06-1 | |

| Molecular Formula | C₂₁H₁₅Cl₃O₂ | |

| Molecular Weight | 405.70 g/mol | |

| Melting Point | 190-193 °C (lit.) | |

| Appearance | Powder | |

| Linear Formula | (ClC₆H₄)₃CCH₂CO₂H |

Discovery as a Yersinia YopH Inhibitor

The significant biological activity of this compound was brought to light in the early 21st century through research focused on identifying inhibitors of the Yersinia protein-tyrosine phosphatase (PTP) YopH.

The Significance of YopH

Yersinia pestis, the bacterium responsible for plague, utilizes a type III secretion system to inject virulence factors, known as Yops (Yersinia outer proteins), into host cells. One of the most critical of these effectors is YopH, a highly potent protein-tyrosine phosphatase. YopH disrupts host cell signaling pathways, leading to the inhibition of the innate immune response and allowing the bacteria to proliferate. This makes YopH a prime target for the development of novel anti-plague therapeutics.

High-Throughput Screening and Identification

In a 2003 study by Liang et al., a library of 720 structurally diverse commercially available carboxylic acids was screened for their ability to inhibit YopH. This screening identified 26 compounds with IC₅₀ values below 100 µM. While the primary focus of the publication was on Aurintricarboxylic acid (ATA), which exhibited a Kᵢ value of 5 nM, it is highly probable that this compound was one of the 26 inhibitors identified in this initial screen. Commercial suppliers now explicitly state that this compound was identified as a potent inhibitor of Yersinia PTP YopH.

Experimental Protocols

Plausible Synthesis of this compound

While a specific, detailed experimental protocol for the original synthesis of this compound has not been definitively located in the readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles, specifically the Friedel-Crafts reaction.

Proposed Reaction Scheme:

Caption: Plausible synthetic pathway for this compound.

Detailed Methodology (Hypothetical):

-

Step 1: Synthesis of Tris(4-chlorophenyl)methyl chloride. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in an excess of chlorobenzene. Cool the mixture in an ice bath. Slowly add chloroform (trichloromethane) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude tris(4-chlorophenyl)methyl chloride. Purification can be achieved by recrystallization.

-

Step 2: Synthesis of this compound. The crude or purified tris(4-chlorophenyl)methyl chloride is reacted with malonic acid. The two reactants are heated together, likely in a suitable solvent and potentially with a base to facilitate the reaction. This would be followed by hydrolysis and decarboxylation to yield the final product, this compound. The crude product would then be purified, for example, by recrystallization from an appropriate solvent system.

YopH Inhibition Assay (Based on Liang et al., 2003)

The following is a generalized protocol for determining the inhibitory activity of compounds against YopH, based on the methods described for similar inhibitors.

Caption: Workflow for a typical YopH enzyme inhibition assay.

Detailed Methodology:

-

Reagents and Buffers:

-

Assay Buffer: e.g., 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, 1 mM DTT, with ionic strength adjusted to 0.15 M with NaCl.

-

Enzyme: Purified recombinant YopH.

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Inhibitor: this compound dissolved in DMSO.

-

Quenching Solution: e.g., 1 M NaOH.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the assay buffer.

-

Add varying concentrations of the inhibitor (this compound) to the wells. A control well with DMSO alone should be included.

-

Add a fixed concentration of purified YopH to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 25 °C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of pNPP to each well.

-

Allow the reaction to proceed for a set time (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO).

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

History and Future Perspectives

The history of this compound is intrinsically linked to the broader history of polychlorinated aromatic compounds. While the synthesis of polychlorinated biphenyls (PCBs) dates back to 1881, with large-scale production beginning in the 1930s, the specific timeline for the first synthesis of this particular tris-chlorinated propionic acid is not well-documented in readily accessible sources.[1][2][3]

The identification of this compound as a potent YopH inhibitor has opened up new avenues for its application in drug development. As a virulence factor inhibitor, it represents a promising strategy to combat bacterial infections by disarming the pathogen rather than directly killing it, which may reduce the selective pressure for developing antibiotic resistance.

Future research should focus on:

-

Definitive Elucidation of Historical Synthesis: A thorough search of older chemical literature and patents is required to uncover the original synthesis and discoverer of this compound.

-

Mechanism of Action Studies: Detailed kinetic and structural studies are needed to understand the precise mechanism by which this compound inhibits YopH.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help in identifying the key structural features required for potent YopH inhibition and can lead to the design of more effective and selective inhibitors.

-

In Vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetic properties, and potential toxicity of this compound as a potential therapeutic agent.

Conclusion

This compound is a molecule with a partially uncovered history but a promising future in the field of anti-infective drug development. Its discovery as a potent inhibitor of the Yersinia pestis virulence factor YopH has established it as a valuable lead compound. Further research into its historical origins, detailed mechanism of action, and therapeutic potential is warranted to fully exploit its capabilities in combating one of humanity's most feared pathogens.

References

An In-depth Technical Guide on 3,3,3-Tris(4-chlorophenyl)propionic Acid: Properties and Experimental Protocols

This technical guide provides a comprehensive overview of 3,3,3-Tris(4-chlorophenyl)propionic acid, with a focus on its solubility characteristics and relevant experimental methodologies. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a chemical compound with the following identifiers and properties:

| Property | Value |

| CAS Number | 2168-06-1[1][2] |

| Molecular Formula | C21H15Cl3O2[1][2][3] |

| Molecular Weight | 405.70 g/mol [1] |

| Melting Point | 190-193 °C[1] |

| Appearance | Crystalline solid |

| Synonyms | 3,3,3-Tris(p-chlorophenyl)propionic acid, Benzenepropanoic acid, 4-chloro-β,β-bis(4-chlorophenyl)-[3] |

Solubility Data

General solubility principles, such as "like dissolves like," suggest that the compound would exhibit solubility in polar organic solvents due to the carboxylic acid group and in nonpolar aromatic solvents due to the tris(4-chlorophenyl)methyl group.[4][5]

Experimental Protocols for Solubility Determination

Standard methods can be employed to determine the solubility of this compound in various solvents. A common approach is the shake-flask method, which is considered a reliable technique.[6]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature during this step.

-

-

Quantification:

-

A known aliquot of the clear, saturated supernatant is carefully removed.

-

The concentration of the dissolved solute in the aliquot is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: The solvent is evaporated from the aliquot, and the mass of the remaining solid residue is measured.

-

Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining the concentration of the compound in the solution.

-

-

-

Data Reporting:

-

The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

A general workflow for determining the solubility of an organic compound is illustrated below.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH. YopH is a crucial virulence factor for Yersinia species, including the causative agent of plague, Yersinia pestis. It functions by dephosphorylating host cell proteins, thereby disrupting host cell signaling and immune responses.

The inhibitory action of this compound on YopH suggests a potential therapeutic application in combating Yersinia infections. The compound is thought to target the phosphotyrosine-binding pocket of the YopH enzyme.[3]

The signaling pathway affected by this compound involves the disruption of YopH's enzymatic activity, which in turn would prevent the dephosphorylation of host proteins involved in critical cellular processes such as phagocytosis and inflammatory responses.

This guide provides a foundational understanding of this compound for scientific and research purposes. Further experimental investigation is required to establish a comprehensive solubility profile and to fully elucidate its mechanism of action as a YopH inhibitor.

References

Methodological & Application

Application Notes and Protocols for 3,3,3-Tris(4-chlorophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of 3,3,3-Tris(4-chlorophenyl)propionic acid. This compound has been identified as a potent inhibitor of Yersinia protein tyrosine phosphatase (PTP) YopH, a key virulence factor in pathogens like Yersinia pestis, the causative agent of plague.[1][2][3][4] The following sections detail a proposed synthetic route, analytical characterization methods, and a protocol for assessing its inhibitory activity against YopH. This information is intended to support further research and development of novel therapeutics targeting bacterial virulence.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2168-06-1 | [5][6] |

| Molecular Formula | C₂₁H₁₅Cl₃O₂ | [5][6] |

| Molecular Weight | 405.70 g/mol | [5][6] |

| Appearance | White powder | [5] |

| Melting Point | 190-193 °C | [4][6] |

| Purity | ≥97% | [5][6] |

Table 2: Spectroscopic and Analytical Data (Predicted and Reported)

| Data Type | Description |

| ¹H NMR | Data not publicly available. Predicted spectra would show characteristic peaks for the aromatic protons of the chlorophenyl groups and the methylene protons of the propionic acid chain. |

| ¹³C NMR | Data not publicly available. Predicted spectra would show signals for the aromatic carbons, the quaternary carbon, the methylene carbon, and the carbonyl carbon. |

| IR Spectrum | An IR spectrum is available from some suppliers.[7] Characteristic peaks would include C=O stretching for the carboxylic acid, O-H stretching, C-H stretching for aromatic and aliphatic groups, and C-Cl stretching. |

| Mass Spectrometry | Data not publicly available. The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxylic acid group and chlorophenyl moieties. |

| Purity Analysis | Typically determined by High-Performance Liquid Chromatography (HPLC).[4] |

Experimental Protocols

Synthesis of this compound

Step 1: Knoevenagel Condensation of Tris(4-chlorophenyl)methanol with Cyanoacetic Acid

This step involves the reaction of tris(4-chlorophenyl)methanol with cyanoacetic acid in the presence of a base catalyst to form 3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid.

-

Materials:

-

Tris(4-chlorophenyl)methanol

-

Cyanoacetic acid

-

Piperidine (or other suitable base)

-

Toluene (or other suitable solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add tris(4-chlorophenyl)methanol (1 equivalent) and cyanoacetic acid (1.2 equivalents).

-

Add a suitable solvent such as toluene to dissolve the reactants.

-

Add a catalytic amount of a base, such as piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product, 3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid, can be purified by recrystallization or column chromatography.

-

Step 2: Hydrolysis of the Nitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

-

Materials:

-

3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Place the crude 3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid in a round-bottom flask.

-

Add an excess of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

YopH Inhibition Assay Protocol

This protocol is a general guideline for determining the inhibitory activity of this compound against the Yersinia protein tyrosine phosphatase YopH. The assay is based on the enzymatic dephosphorylation of a synthetic substrate.

-

Materials:

-

Recombinant YopH enzyme

-

Phosphotyrosine-containing substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for IC₅₀ determination.

-

In a 96-well microplate, add the YopH enzyme to each well (except for the negative control).

-

Add the different concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate (e.g., pNPP) to all wells.

-

Monitor the dephosphorylation of the substrate over time using a microplate reader. For pNPP, the formation of p-nitrophenol can be measured spectrophotometrically at 405 nm.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

YopH Inhibition Workflow

Caption: Workflow for the YopH enzymatic inhibition assay.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

References

- 1. Inhibitors of the Yersinia Protein Tyrosine Phosphatase Through High Throughput and Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 2168-06-1 [amp.chemicalbook.com]

- 4. This compound | 2168-06-1 [chemicalbook.com]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. This compound 97 2168-06-1 [sigmaaldrich.com]

- 7. This compound(2168-06-1) IR2 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for 3,3,3-Tris(4-chlorophenyl)propionic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a halogenated organic compound recognized as a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP) YopH.[1] YopH is a critical virulence factor for pathogenic Yersinia species, including Yersinia pestis, the causative agent of plague. By targeting the phosphotyrosine-binding pocket of YopH, this compound presents a potential therapeutic avenue for combating Yersinia infections.[2] These application notes provide detailed protocols for utilizing this compound in a cell culture setting to investigate its effects on YopH activity and to assess its general cytotoxicity.

While the primary characterized activity of this compound is against a bacterial enzyme, its application in cell culture is relevant for studying host-pathogen interactions, particularly the role of YopH in disrupting host cell signaling. It is important to note that comprehensive data on the effects of this compound on mammalian cells is limited, and thorough cytotoxicity testing is essential.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₅Cl₃O₂ |

| Molecular Weight | 405.70 g/mol |